![molecular formula C6H10NO4PS B231869 dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane CAS No. 18853-95-7](/img/structure/B231869.png)
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane is a chemical compound with the molecular formula C6H10NO4PS and a molecular weight of 223.19 g/mol . This compound is known for its unique structure, which includes a phosphorane core bonded to an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate phosphorane precursors with oxazole derivatives under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-efficiency. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxazole ring or the phosphorane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups .
Applications De Recherche Scientifique
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethoxy-(5-methyloxazol-3-YL)oxy-phosphorane
- Dimethoxy-(5-methyloxazol-3-YL)oxy-thiophosphorane
- Dimethoxy-(5-methyloxazol-3-YL)oxy-selenophosphorane
Uniqueness
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a phosphorane core and an oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
18853-95-7 |
|---|---|
Formule moléculaire |
C6H10NO4PS |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H10NO4PS/c1-5-4-6(7-10-5)11-12(13,8-2)9-3/h4H,1-3H3 |
Clé InChI |
SYNNQIQTIKNLGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)OP(=S)(OC)OC |
SMILES canonique |
CC1=CC(=NO1)OP(=S)(OC)OC |
Synonymes |
dimethoxy-(5-methyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
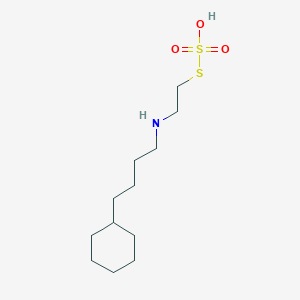
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
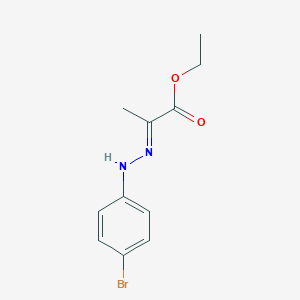
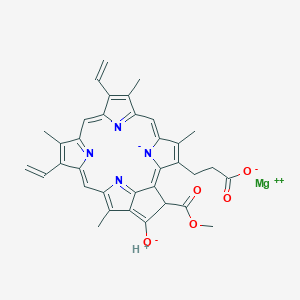
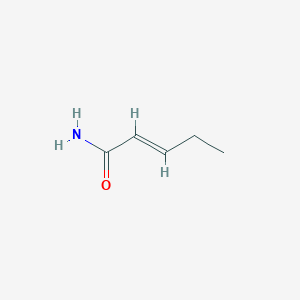
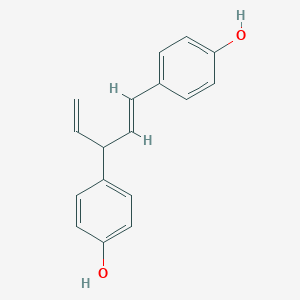
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)
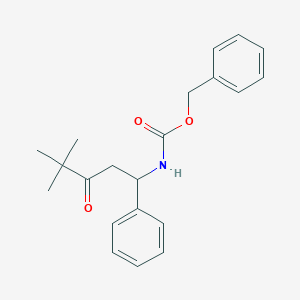
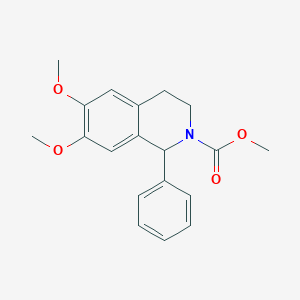
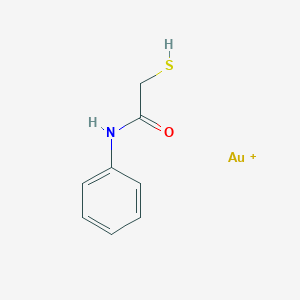
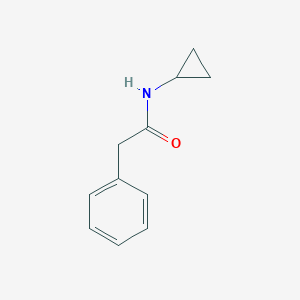
![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
